

Performance Evaluation of Src Kinase Against the Known Inhibitor Dasatinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the non-receptor tyrosine kinase, Src, against one of its potent inhibitors, Dasatinib. The information presented herein is supported by experimental data to aid researchers and professionals in drug development in understanding the inhibitory effects of Dasatinib on Src kinase activity.

Data Presentation

The inhibitory activity of Dasatinib against Src kinase is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Inhibitor	Target	IC50 (nM)	Assay Type
Dasatinib	Src	0.8	Cell-free kinase assay
Dasatinib	Abl	<1	Cell-free kinase assay
Dasatinib	c-Kit	79	Cell-free kinase assay

Data compiled from publicly available sources. The IC50 values can vary depending on the specific experimental conditions.[1]



Experimental Protocols

A common method to determine the IC50 value for a kinase inhibitor is through a kinase activity assay. Below are two representative protocols.

1. Radiometric Filter Binding Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate group from [y-32P]ATP onto a specific substrate peptide by the kinase.

- Materials:
 - Purified active Src kinase[2]
 - Src substrate peptide (e.g., KVEKIGEGTYGVVYK)[3]
 - [y-³²P]ATP[2][3]
 - Kinase reaction buffer (e.g., 100mM Tris-HCl, pH 7.2, 125mM MgCl₂, 25mM MnCl₂, 2mM
 EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol)[2]
 - Dasatinib (or other inhibitors) at various concentrations
 - P81 phosphocellulose paper[3]
 - 40% Trichloroacetic acid (TCA)[3]
 - 0.75% Phosphoric acid[3]
 - Scintillation counter[3]
- Procedure:
 - Prepare a reaction mixture containing the Src substrate peptide, Src kinase, and the kinase reaction buffer.[2][3]
 - Add varying concentrations of Dasatinib to the reaction mixture and pre-incubate.
 - Initiate the kinase reaction by adding [y-32P]ATP.[3]



- Incubate the reaction at 30°C for a defined period (e.g., 10 minutes) to allow for substrate phosphorylation.[2][3]
- Stop the reaction by adding 40% TCA to precipitate the phosphorylated peptide.[3]
- Spot the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated peptide.[3]
- Wash the P81 paper with 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.[3]
- Quantify the amount of incorporated radiolabel using a scintillation counter.[2][3]
- Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
- 2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This high-throughput method measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

- Materials:
 - Purified active Src kinase
 - Src substrate (e.g., Poly(E4Y))[4]
 - ATP[4]
 - Kinase reaction buffer (e.g., 50 mM HEPES, pH 8.0, 5% glycerol, 0.005% Triton X-100, 0.05% 2-mercaptoethanol, 12 mM MgCl₂)[4]
 - Dasatinib (or other inhibitors) at various concentrations
 - ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase
 Detection Reagent[4]
 - Luminometer[4]



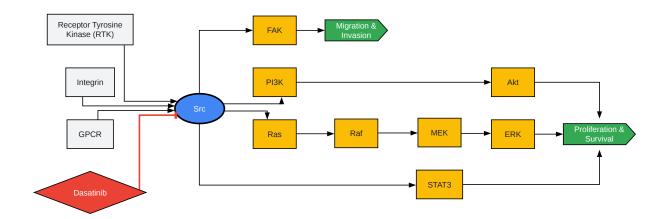
Procedure:

- Set up the kinase reaction in a multi-well plate with Src kinase, substrate, ATP, and varying concentrations of Dasatinib in the kinase reaction buffer.[4]
- Incubate the reaction at room temperature for a set time (e.g., 30-60 minutes).[4][5]
- Add the ADP-Glo[™] Reagent to terminate the kinase reaction and deplete the remaining ATP.[4][6]
- Incubate for approximately 40 minutes.[4][6]
- Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce light.[4][6]
- Incubate for another 30 minutes.[4][6]
- Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[4][6]
- Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.

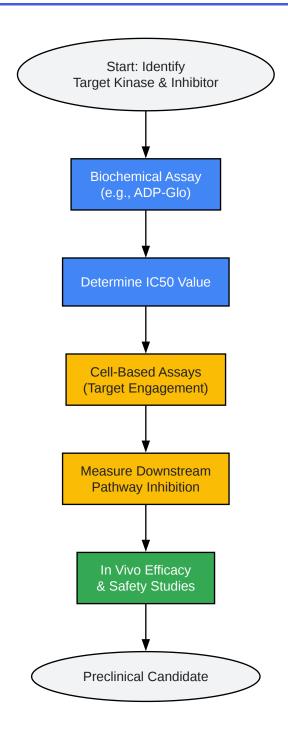
Mandatory Visualization

Below are diagrams illustrating the Src signaling pathway and a generalized workflow for evaluating a kinase inhibitor.









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